molecular formula C11H7ClN2S B1286437 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile CAS No. 86604-36-6

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile

Cat. No.: B1286437
CAS No.: 86604-36-6
M. Wt: 234.71 g/mol
InChI Key: DENZDRMQVPFLLB-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the amino group, chlorophenyl group, and carbonitrile group in the thiophene ring enhances its chemical reactivity and biological properties.

Biochemical Analysis

Biochemical Properties

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of RNA-dependent RNA polymerase (NS5B) proteins of hepatitis B and C variants, demonstrating its potential as an antiviral agent . The compound’s interaction with these enzymes involves the formation of hydrogen bonds, which stabilize the enzyme-inhibitor complex and prevent the replication of the virus.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. For example, the compound’s inhibitory action on RNA-dependent RNA polymerase involves binding to the enzyme’s active site, preventing the synthesis of viral RNA . This binding interaction is facilitated by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown good stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its biological activity, with sustained effects on cellular processes such as gene expression and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antiviral activities, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can further interact with other metabolic pathways, influencing overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Additionally, binding proteins within the cytoplasm and nucleus help in the localization and retention of the compound, ensuring its availability for biochemical interactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires the presence of a base and is carried out under reflux conditions .

Another method involves the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide as sulfurizing agents . This method is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced thiophene derivatives.

    Substitution: The amino and chlorophenyl groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophene compounds.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENZDRMQVPFLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576759
Record name 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-36-6
Record name 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile
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